molecular formula C6H4Cl2F6 B1419740 2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene CAS No. 885275-95-6

2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene

Cat. No. B1419740
M. Wt: 260.99 g/mol
InChI Key: VDWLGNLWODLYEN-RJRFIUFISA-N
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Description

The compound “2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene” likely belongs to the class of organic compounds known as halogenated hydrocarbons. These are compounds containing a hydrocarbon with one or more halogen atoms attached to it .


Chemical Reactions Analysis

Again, while specific information on “2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene” is not available, similar compounds like “2,6-dichloro-1,4-benzoquinone” have been studied. The formation of 2,6-DCBQ from BBPA chlorination involved hydrolysis, tert-butyl group cleavage, chlorine substitution, desamination, and oxidation .

Scientific Research Applications

Polymerization and Copolymerization Processes

  • Polymerization of α-Olefins

    A zirconium(IV) dichloro complex, when combined with an activator, has been found effective in the polymerization of 1-hexene, leading to poly(1-hexene)s with significant isotacticity and molecular weight. This demonstrates a potential application of related compounds in the polymerization process (Toda et al., 2015).

  • Copolymerization with Ethylene

    The same zirconium(IV) dichloro complex shows potential in ethylene copolymerization with 1-hexene, producing random ethylene/1-hexene copolymers with high activity. This highlights the compound's relevance in the field of copolymerization (Toda et al., 2015).

Chemical Synthesis and Reactions

  • Chemical Reactions in Synthesis

    The addition of 2,2-dichloropropane to 1-hexene, which leads to compounds related to 2,4-dichloro-1,1,1,6,6,6-hexafluoro-2-hexene, demonstrates its utility in complex chemical synthesis and reactions (Kiseleva & Rybakova, 1985).

  • Oxidation Reactions

    The oxidation of 1-hexene in various solvents, such as supercritical CO2, indicates the broader chemical reactivity and potential applications of similar hexafluoro compounds in oxidation reactions (Hou et al., 2002).

Chemical Stability and Analysis

  • Stability in Polymerization

    Research on the stability of certain catalysts during the polymerization of 1-hexene helps in understanding the stability and reactivity of related fluorinated compounds under various conditions (Schrock et al., 2001).

  • Spectroscopic Investigations

    Studies involving spectroscopic investigation in the activation of catalysts for 1-hexene polymerization provide insights into the behavior of fluorinated compounds under industrial conditions (Venderbosch et al., 2018).

properties

IUPAC Name

(Z)-2,4-dichloro-1,1,1,6,6,6-hexafluorohex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2F6/c7-3(2-5(9,10)11)1-4(8)6(12,13)14/h1,3H,2H2/b4-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWLGNLWODLYEN-RJRFIUFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=C(C(F)(F)F)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(/C=C(/C(F)(F)F)\Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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